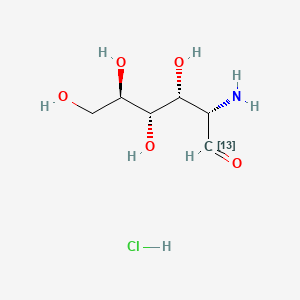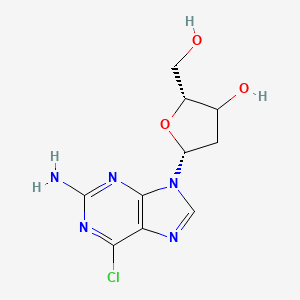
(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar moiety and a purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside analog.
Amination: The amino group at the 2-position is introduced through amination reactions using ammonia or amine derivatives.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the sugar moiety can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, amine derivatives, thiols.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified purine rings, reduced sugar moieties.
Substitution Products: Amino derivatives, thiol derivatives.
科学研究应用
Chemistry
Synthesis of Modified Nucleosides: Used as intermediates in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the reactivity and stability of nucleoside analogs.
Biology
Antiviral Agents: Inhibits viral replication by incorporating into viral DNA or RNA.
Anticancer Agents: Interferes with DNA synthesis in rapidly dividing cancer cells.
Medicine
Therapeutic Applications: Used in the treatment of viral infections like HIV and hepatitis, and certain types of cancer.
Diagnostic Tools: Used in molecular imaging and diagnostic assays.
Industry
Pharmaceutical Manufacturing: Key component in the production of antiviral and anticancer drugs.
Biotechnology: Used in the development of gene therapy and genetic engineering techniques.
作用机制
The mechanism of action of (2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA Polymerase: Prevents the elongation of nucleic acid chains.
Cause Chain Termination: Leads to premature termination of DNA or RNA synthesis.
Induce Mutations: Causes errors in the genetic code, leading to dysfunctional proteins.
相似化合物的比较
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral drug used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom at the 6-position of the purine ring distinguishes it from other nucleoside analogs.
Specific Biological Activity: Exhibits unique antiviral and anticancer properties due to its specific structure and mechanism of action.
属性
分子式 |
C10H12ClN5O3 |
|---|---|
分子量 |
285.69 g/mol |
IUPAC 名称 |
(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4?,5-,6-/m1/s1 |
InChI 键 |
LEDIVMUMDVEFRG-YSLANXFLSA-N |
手性 SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3Cl)N |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




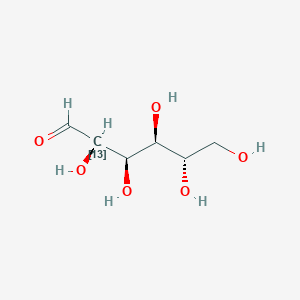
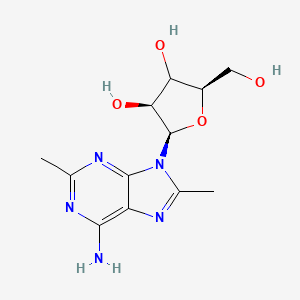
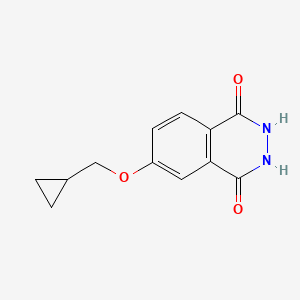
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)

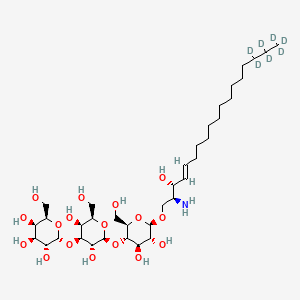
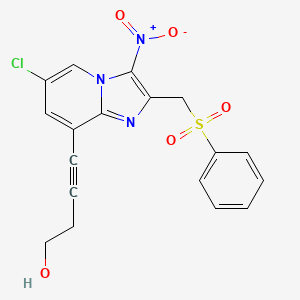
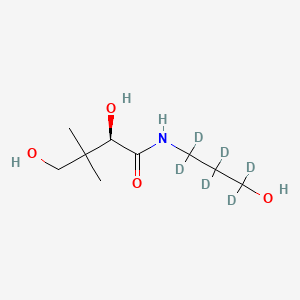
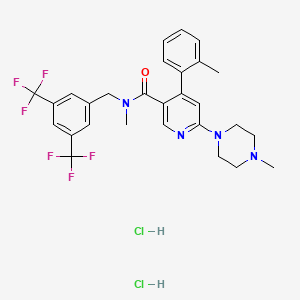
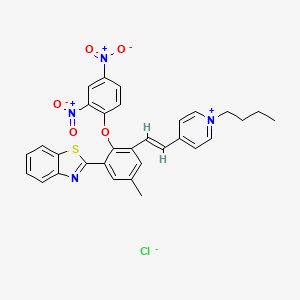
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
